Cas no 2021999-69-7 (Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate)

Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2021999-69-7
- tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate
- EN300-796859
- Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate
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- Inchi: 1S/C14H21NO3/c1-5-6-12(16)9-11-7-8-15(10-11)13(17)18-14(2,3)4/h1,11H,6-10H2,2-4H3
- InChI Key: QCFHAEKIENHEQE-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CC(CC#C)=O)C1)=O
Computed Properties
- Exact Mass: 251.15214353g/mol
- Monoisotopic Mass: 251.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.6Ų
Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796859-0.05g |
tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate |
2021999-69-7 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
Enamine | EN300-796859-2.5g |
tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate |
2021999-69-7 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
Enamine | EN300-796859-0.1g |
tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate |
2021999-69-7 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
Enamine | EN300-796859-0.5g |
tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate |
2021999-69-7 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
Enamine | EN300-796859-10.0g |
tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate |
2021999-69-7 | 95% | 10.0g |
$4545.0 | 2024-05-22 | |
Enamine | EN300-796859-1.0g |
tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate |
2021999-69-7 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
Enamine | EN300-796859-0.25g |
tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate |
2021999-69-7 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
Enamine | EN300-796859-5.0g |
tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate |
2021999-69-7 | 95% | 5.0g |
$3065.0 | 2024-05-22 |
Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate Related Literature
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
Additional information on Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate
Research Brief on Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate (CAS: 2021999-69-7)
The compound Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate (CAS: 2021999-69-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, biological relevance, and emerging research trends.
Recent studies have highlighted the utility of Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate as a key building block in the construction of complex heterocyclic frameworks. Its unique structural features, including the presence of a reactive alkyne moiety and a protected amine group, make it an attractive candidate for click chemistry applications and targeted drug design. Researchers have successfully employed this compound in the synthesis of novel pyrrolidine-based inhibitors targeting enzymes such as proteases and kinases, which are implicated in various diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor for the development of potent and selective inhibitors of the SARS-CoV-2 main protease. The researchers demonstrated that the alkyne functionality could be efficiently functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce diverse pharmacophores, thereby enhancing the inhibitory activity. The study reported a series of derivatives with IC50 values in the low micromolar range, showcasing the compound's potential in antiviral drug discovery.
Another notable application of Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate was reported in the field of cancer research. A team from the University of Cambridge explored its use in the synthesis of small-molecule modulators of the PI3K/AKT/mTOR pathway, a critical signaling cascade in oncology. The compound's pyrrolidine core was found to mimic natural substrates, enabling the design of analogs with improved binding affinity and metabolic stability. Preliminary in vitro assays revealed promising antiproliferative effects against several cancer cell lines, warranting further investigation.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the scalability and sustainability of the compound's production. A 2024 Green Chemistry publication detailed a novel catalytic method for the asymmetric synthesis of Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate using organocatalysis, significantly reducing the reliance on hazardous reagents and minimizing waste generation. This development aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
In conclusion, Tert-butyl 3-(2-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate (CAS: 2021999-69-7) continues to emerge as a valuable tool in medicinal chemistry, with applications spanning antiviral, anticancer, and other therapeutic areas. Its versatility as a synthetic intermediate, combined with recent methodological improvements, positions it as a compound of interest for future drug discovery efforts. Ongoing research is expected to further elucidate its potential and expand its utility in the design of next-generation therapeutics.
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